7-Chlorobenzofuran

Overview

Description

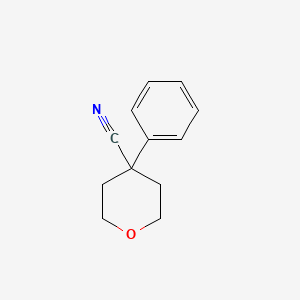

7-Chlorobenzofuran is a chemical compound with the molecular formula C8H5ClO . It has a molecular weight of 152.58 .

Synthesis Analysis

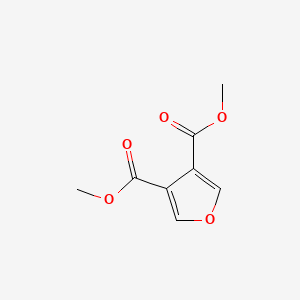

Benzofuran compounds, including 7-Chlorobenzofuran, can be synthesized through various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of 7-Chlorobenzofuran consists of a benzene ring fused to a furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis

Benzofuran compounds, including 7-Chlorobenzofuran, have been the subject of numerous chemical reactions . For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Physical And Chemical Properties Analysis

7-Chlorobenzofuran is a liquid at room temperature . It has a molecular weight of 152.58 and a molecular formula of C8H5ClO .Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including 7-Chlorobenzofuran, have shown potential anticancer activity . They have emerged as important scaffolds with many biological properties. Furthermore, derivatives of benzofurans demonstrate a wide range of biological and pharmacological activities, including anticancer properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Antimicrobial Agents

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

Pro-Apoptotic Properties

In order to understand the pro-apoptotic properties of these benzofuran–coumarin derivatives, (Z)-7-methoxy-4-[(6-methyl-3-oxobenzofuran-2(3H)-ylidene) methyl]-2H-coumarine (compound 17a) was compared to 7-methoxy-coumarin-4-aldehyde and (Z)-2-(4-methoxybenzylidene)-6-methylbenzofuran-3(2H)-one by testing them in K526 cells .

Drug Discovery

Benzofuran is a heterocyclic compound found naturally in plants and it can also be obtained through synthetic reactions . Multiple physicochemical characteristics and versatile features distinguish benzofuran, and its chemical structure is composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Treatment of Skin Diseases

Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Development of New Drugs

The development of new drugs including acetyl acetylcholinesterase (AChE) inhibitors, anti-cancer, neuroprotective agents and anti-virals by organic synthesis .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which 7-chlorobenzofuran belongs, have been shown to interact with various biological targets . These targets often have at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .

Mode of Action

Benzofuran derivatives are known to interact with their targets in a way that leads to various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemical Pathways

Benzofuran derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been associated with a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROWSPBDKGWJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947287 | |

| Record name | 7-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24410-55-7 | |

| Record name | Benzofuran, 7-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

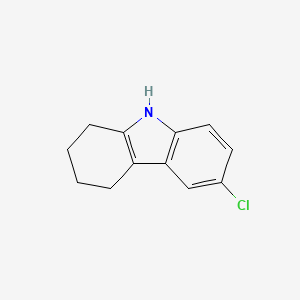

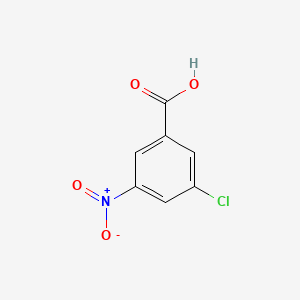

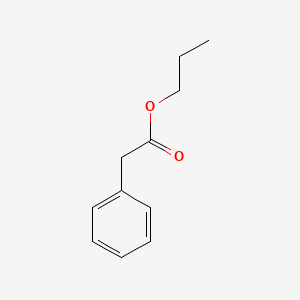

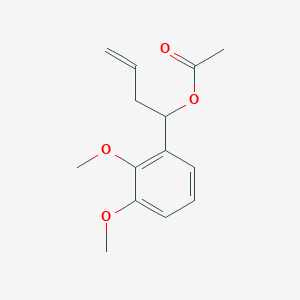

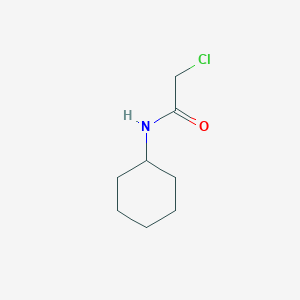

Feasible Synthetic Routes

Q & A

Q1: What are the key steps involved in synthesizing substituted 7-chlorobenzofurans?

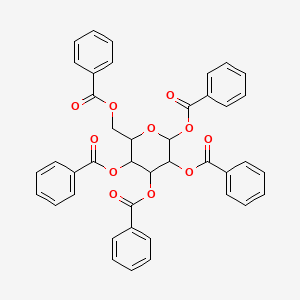

A: Researchers have developed efficient methods for synthesizing various substituted 7-chlorobenzofurans. One approach involves a multi-step process starting with commercially available 7-chlorobenzofuran-2-carboxylic acid. This method involves converting the carboxylic acid to the corresponding ester, followed by bromination and subsequent reactions to introduce desired substituents. [, ]

Q2: What are the challenges in synthesizing benzofurans, and how do recent studies address them?

A: Traditional methods for synthesizing benzofurans often require harsh reaction conditions and may suffer from limited substrate scope or poor regioselectivity. Recent research utilizes catalytic strategies, such as cationic iridium complexes, to achieve milder reaction conditions and improve control over the substitution patterns in benzofurans. []

Q3: How do directing groups impact the synthesis of substituted benzofurans?

A: The use of directing groups is crucial for achieving high regioselectivity in benzofuran synthesis. Studies demonstrate that various directing groups, such as acetyl, acetylamide, and carbamate, can effectively direct the installation of substituents at specific positions on the benzofuran ring. []

Q4: What are the potential applications of substituted benzofurans in organic synthesis?

A: Substituted benzofurans are versatile building blocks in organic synthesis. For example, they can serve as precursors for the synthesis of benzofulvenes, which are valuable intermediates in the preparation of organometallic complexes and other complex molecules. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.